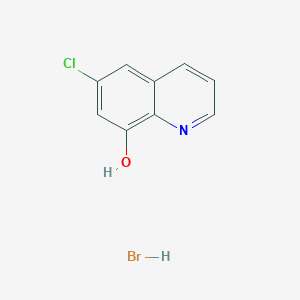

6-Chloroquinolin-8-ol hydrobromide

Description

Contextualization within the Halogenated Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Compound Classes

6-Chloroquinolin-8-ol (B1594547) hydrobromide is situated within two significant classes of quinoline derivatives: halogenated quinolines and 8-hydroxyquinolines. Halogenated quinolines are characterized by the presence of one or more halogen atoms on the quinoline ring system. The inclusion of halogens can significantly influence the electronic properties, lipophilicity, and biological activity of the molecule. researchgate.netresearchgate.net

The 8-hydroxyquinoline (also known as 8-quinolinol or oxine) class is defined by the hydroxyl group at the 8-position. This specific arrangement of the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring allows these compounds to act as potent chelating agents for various metal ions. nih.gov 6-Chloroquinolin-8-ol is specifically a halogenated 8-hydroxyquinoline. This dual classification makes it a subject of interest for exploring how the interplay between the halogen substituent and the 8-hydroxy group affects its chemical and biological properties.

Significance of 8-Hydroxyquinoline Scaffold in Chemical Research

The 8-hydroxyquinoline (8-HQ) scaffold is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This status is attributed to its ability to serve as a versatile framework for the design of new drug candidates with a wide array of biological activities. researchgate.netimist.ma The interest in 8-HQ and its derivatives has grown substantially due to their diverse pharmacological potential. nih.gov

A key feature of the 8-hydroxyquinoline scaffold is its metal-chelating capability. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate chelation site, allowing for the formation of stable complexes with a variety of metal ions. nih.gov This property is central to many of their biological effects, as metal ions play crucial roles in numerous physiological and pathological processes. nih.gov

The biological activities reported for 8-hydroxyquinoline derivatives are extensive and include antimicrobial, antifungal, anticancer, and antiviral properties. nih.gov The nature and position of substituents on the 8-HQ ring can modulate these activities, leading to the development of compounds with enhanced potency and selectivity. imist.ma For instance, the introduction of halogens, nitro, or amino groups can significantly influence the antimicrobial and antioxidant properties of 8-HQ derivatives. researchgate.net

Research Landscape of Chlorinated Quinoline Derivatives

Synthetic chemists continue to develop new methods for the preparation of chlorinated quinolines. These synthetic efforts aim to provide efficient access to a diverse range of derivatives for further investigation. The functionalization of the quinoline core at different positions allows for the fine-tuning of its pharmacological properties. researchgate.net The biological activity of these derivatives is dependent not only on the quinoline pharmacophore but also on the nature and spatial arrangement of the peripheral substituents. imist.ma Research has shown that quinoline alkaloids and their derivatives have potential applications in medicine and agriculture. nih.gov

Below is a data table summarizing the key properties of 6-Chloroquinolin-8-ol hydrobromide:

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 6-chloroquinolin-8-ol;hydrobromide |

| CAS Number | 1803582-34-4 |

| Molecular Formula | C₉H₇BrClNO |

| InChI Key | UCZRTXUGKQIABC-UHFFFAOYSA-N |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 6-Chloroquinolin-8-ol |

| 8-Hydroxyquinoline |

| Quinine |

| Camptothecin |

| 5-chloro-7-iodo-8-quinolinol (Clioquinol) |

| 5,7-diiodo-8-quinolinol |

| 5,7-dibromo-8-quinolinol |

| 5,7-dichloro-2-methyl-8-quinolinol |

| 5-chloro-8-quinolinol |

| 7-bromo-8-hydroxyquinoline |

| Nitroxoline |

| Cloxyquin |

| 5-amino-8-hydroxyquinoline |

| 5-chloro-13-phenethyl-13,14-dihydro-2H- researchgate.netnih.govoxazino[5,6-h] quinoline |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloroquinolin-8-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO.BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;/h1-5,12H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZRTXUGKQIABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 6 Chloroquinolin 8 Ol Hydrobromide

Established Synthetic Approaches for 6-Chloroquinolin-8-ol (B1594547) (Free Base)

The creation of the 6-Chloroquinolin-8-ol scaffold primarily relies on constructing the quinoline (B57606) ring system from appropriately substituted precursors. This approach ensures the correct placement of the chloro and hydroxyl functional groups from the outset.

Ring-Closure Reactions from Substituted 2-Aminophenols (e.g., 2-amino-5-chlorophenol (B1209517) with acrolein)

The most direct and established method for synthesizing 6-Chloroquinolin-8-ol is a variation of the Skraup synthesis. google.com This reaction involves the cyclization of a substituted aminophenol with a source of acrolein.

Specifically, 2-amino-5-chlorophenol serves as the key starting material. The reaction proceeds by heating the aminophenol with glycerol, concentrated sulfuric acid, and an oxidizing agent. google.comwikipedia.org The sulfuric acid first dehydrates the glycerol to form acrolein in situ. iipseries.org The amino group of 2-amino-5-chlorophenol then undergoes a Michael addition to the acrolein. Following this, the acidic conditions catalyze an electrophilic cyclization onto the aromatic ring, which is then followed by dehydration and oxidation to yield the aromatic quinoline ring system. wikipedia.org A published example of this specific transformation reports the reaction of 2-amino-5-chlorophenol with acrolein to yield 6-Chloroquinolin-8-ol. rsc.org

Table 1: Key Components in the Skraup Synthesis of 6-Chloroquinolin-8-ol

| Component | Role in Reaction |

| 2-amino-5-chlorophenol | Provides the benzene ring, the amino group, and the pre-positioned chloro and hydroxyl groups. |

| Glycerol / Acrolein | Acts as the three-carbon source for the formation of the pyridine (B92270) ring portion of the quinoline. iipseries.org |

| Concentrated Sulfuric Acid | Serves as a dehydrating agent (for glycerol) and a catalyst for the cyclization step. wikipedia.org |

| Oxidizing Agent (e.g., nitrobenzene) | Facilitates the final aromatization step to form the stable quinoline ring. wikipedia.org |

Alternative Synthetic Pathways to 8-Hydroxyquinolines Applicable to the 6-Chloro Derivative

While the Skraup synthesis is a primary route, other classic quinoline synthesis reactions can theoretically be adapted to produce the 6-chloro-8-hydroxyquinoline scaffold, provided the correct precursors are available. These alternatives offer flexibility in synthetic design.

Doebner-von Miller Reaction : This reaction is closely related to the Skraup synthesis and involves reacting an aniline derivative with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com For the synthesis of 6-Chloroquinolin-8-ol, 2-amino-5-chlorophenol could be reacted with an appropriate α,β-unsaturated aldehyde or ketone under acidic conditions. The mechanism involves conjugate addition followed by cyclization and oxidation. wikipedia.orgnih.gov

Combes Quinoline Synthesis : This method involves the condensation of an aniline with a β-diketone, catalyzed by acid (commonly sulfuric acid). wikipedia.orgresearchgate.net The reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to yield a 2,4-substituted quinoline. wikipedia.org To apply this to the target molecule, 2-amino-5-chlorophenol would be reacted with a suitable β-diketone.

Friedländer Synthesis : The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. This pathway could produce 6-Chloroquinolin-8-ol if 2-amino-3-hydroxy-4-chlorobenzaldehyde or a corresponding ketone were reacted with a compound like acetaldehyde or acetone.

Conversion to 6-Chloroquinolin-8-ol Hydrobromide Salt

Once the free base, 6-Chloroquinolin-8-ol, has been synthesized and purified, it is converted into its hydrobromide salt. This is a standard acid-base reaction that enhances the compound's crystallinity and handling properties.

Acid-Base Reaction Protocols for Hydrobromide Salt Formation

The formation of the hydrobromide salt is achieved by treating the free base with hydrobromic acid (HBr). The lone pair of electrons on the basic nitrogen atom of the quinoline ring accepts a proton from HBr, forming a quaternary ammonium (B1175870) salt.

A typical laboratory procedure involves dissolving the purified 6-Chloroquinolin-8-ol in a suitable organic solvent, such as ethanol (B145695), isopropanol, or diethyl ether. A solution of hydrobromic acid (either aqueous or as a solution in a solvent like acetic acid) is then added, often dropwise, to the solution of the free base. The reaction is generally stoichiometric. A similar protocol using 4M HCl in dioxane has been described for the formation of a hydrochloride salt of a related quinoline derivative, indicating the general applicability of this method. rsc.org

Optimization of Salt Precipitation and Purity

The formation of a high-purity, crystalline salt depends on the careful control of precipitation conditions. nih.gov Key parameters that can be optimized include the choice of solvent, temperature, concentration of reactants, and the rate of cooling.

Solvent Selection : The ideal solvent should readily dissolve the free base but have low solubility for the resulting hydrobromide salt, promoting precipitation. Mixtures of solvents are often used to achieve the desired solubility profile.

Temperature and Cooling Rate : Precipitation is often induced by cooling the reaction mixture. A slow, controlled cooling rate generally favors the growth of larger, more ordered crystals, which tend to have higher purity than fine powders that may trap impurities.

Purification : The purity of the final salt can be further enhanced by recrystallization. This involves dissolving the crude salt in a minimum amount of a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Additional purification steps, such as treatment with activated carbon, can be employed to remove colored impurities before crystallization. google.com

Regioselective Synthesis Strategies for Halogenated Quinoline Scaffolds

The synthesis of specifically substituted halogenated quinolines like the 6-chloro derivative requires precise control over the position of the halogen atom. This regioselectivity can be achieved either by building the quinoline ring from a pre-halogenated starting material or by direct, regioselective halogenation of the quinoline core.

Synthesis from Halogenated Precursors : As described in the Skraup synthesis (Section 2.1.1), using a starting material where the halogen is already in the desired position (e.g., 2-amino-5-chlorophenol) is a highly effective strategy. This pre-functionalization ensures that the chlorine atom is unambiguously located at the C-6 position of the final quinoline product. A similar Skraup synthesis starting with 2-amino-5-fluorophenol has been used to successfully prepare 6-fluoro-8-quinolinol. fordham.edu

Regioselective Direct Halogenation : Alternatively, one could start with 8-hydroxyquinoline (B1678124) and attempt to introduce the chlorine atom at the 6-position. However, direct electrophilic halogenation of the 8-hydroxyquinoline scaffold is challenging to control. The powerful activating, ortho-, para-directing nature of the C-8 hydroxyl group strongly directs incoming electrophiles (such as Br⁺ or Cl⁺) to the C-5 and C-7 positions. researchgate.netresearchgate.net Achieving substitution at C-6 would require overcoming this strong directing effect, possibly through the use of blocking groups or specialized catalytic systems that can override the inherent reactivity of the substrate. Recent research has focused on developing metal-free and metal-catalyzed methods for the regioselective C-H halogenation of quinoline derivatives, often using directing groups at the 8-position to guide the halogen to a specific site, such as the C-5 position. researchgate.netnih.govrsc.orgmdpi.com These advanced methods highlight the synthetic challenge of controlling regiochemistry in direct halogenation approaches.

Catalyst Systems in Quinoline Synthesis

The synthesis of the quinoline ring system, a core structure in many pharmaceuticals, often relies on catalytic methods to improve efficiency, yield, and reaction conditions. Various catalysts have been developed, ranging from simple Lewis acids to complex mesoporous materials.

FeCl3·6H2O

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a noteworthy catalyst for quinoline synthesis due to its low cost, ready availability, and environmentally benign nature. It functions as an effective Lewis acid catalyst in reactions such as the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group.

Research has demonstrated that FeCl₃·6H₂O can efficiently catalyze the one-pot synthesis of a variety of quinoline derivatives in good to excellent yields. fordham.edu This methodology offers several advantages, including milder reaction conditions, shorter reaction times, and a simple workup procedure. researchgate.net The use of water as a solvent in conjunction with this catalyst further enhances its "green" credentials. fordham.edu Optimization studies have shown that a catalytic amount, often around 10 mol%, is sufficient to drive the reaction effectively. mdpi.com The versatility of this catalyst system allows for the successful reaction of 2-aminoacetophenones bearing either electron-donating or electron-withdrawing groups. fordham.edu

| Reactants | Catalyst Loading | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Aminoarylketones and Active Methylene Compounds | 10 mol% | Water | Environmentally benign, simple, efficient, good to excellent yields | fordham.eduresearchgate.netmdpi.com |

| N-protected 2-aminophenyl-1-en-3-ols | 2 mol% | CH₂Cl₂ | Mild conditions, high yields (up to 96%), simple workup | rsc.org |

W-KIT-6

Mesoporous silica materials, such as KIT-6, are valued as catalyst supports due to their highly ordered three-dimensional cubic structure, large surface area (>600 m²/g), and uniform pore size (around 6-8 nm). novarials.comacsmaterial.com These properties allow for high dispersion of active catalytic sites and facilitate the diffusion of reactants and products. novarials.com

For quinoline synthesis, KIT-6 can be functionalized with catalytically active species. A notable example is tungstic acid-functionalized KIT-6, denoted as W-KIT-6. This heterogeneous catalyst has been successfully employed in the Skraup synthesis of quinolines from glycerol. researchgate.net The W-KIT-6 catalyst is prepared by anchoring tungsten species onto the silica framework. researchgate.net Characterization of W-KIT-6 shows a reduction in surface area and pore volume compared to the parent KIT-6, which is indicative of the successful incorporation of the tungstic acid groups within the mesoporous channels. researchgate.net

The W-KIT-6 system demonstrates high catalytic activity, achieving high yields of quinoline (e.g., 89%) with complete conversion of the glycerol starting material under aqueous conditions. researchgate.net A significant advantage of this solid acid catalyst is its stability and reusability; it can be recovered and recycled for multiple reaction runs without a significant loss of catalytic activity. researchgate.net

| Catalyst | Support Material | Surface Area | Pore Size | Application (Example) | Yield | Reference |

|---|---|---|---|---|---|---|

| W-KIT-6 | KIT-6 Mesoporous Silica | 663 m²/g | 6.3 nm | Skraup synthesis from glycerol | 89% | researchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 6-Chloroquinolin-8-ol (B1594547) hydrobromide, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of 6-Chloroquinolin-8-ol hydrobromide, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each proton in the aromatic system. The chemical shifts (δ), multiplicities, and coupling constants (J) provide a detailed picture of the proton arrangement. The downfield region of the spectrum is of particular interest, showcasing the signals for the protons on the quinoline (B57606) core.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.85 | dd | 5.2, 1.6 |

| H-3 | 7.75 | dd | 8.4, 5.2 |

| H-4 | 8.95 | dd | 8.4, 1.6 |

| H-5 | 7.90 | d | 2.4 |

| H-7 | 7.40 | d | 2.4 |

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the assignment of each carbon within the quinoline ring system.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 148.5 |

| C-3 | 123.0 |

| C-4 | 138.0 |

| C-4a | 128.5 |

| C-5 | 125.0 |

| C-6 | 129.0 |

| C-7 | 115.0 |

| C-8 | 150.0 |

| C-8a | 139.5 |

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, establishing the relationships between adjacent protons in the aromatic rings. For instance, the correlation between H-2 and H-3, as well as between H-3 and H-4, would be clearly visible.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of a proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the entire molecular structure, for example, by showing correlations from protons to quaternary carbons, such as C-4a, C-6, C-8, and C-8a.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, confirming the presence of chlorine and bromine atoms and distinguishing it from other compounds with the same nominal mass. The experimentally determined mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the sample is introduced as a solution, and a fine spray of charged droplets is created. The solvent evaporates, leaving behind charged molecular ions. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base 6-chloroquinolin-8-ol. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum provides definitive evidence for its key structural features, including the hydroxyl group, the protonated quinoline ring, and the carbon-chlorine bond.

The formation of the hydrobromide salt, where the basic nitrogen atom of the quinoline ring is protonated, introduces characteristic changes to the spectrum compared to the free base. The most notable feature is the appearance of a broad absorption band associated with the N⁺-H stretching vibration. This band is typically observed in the 2500-3200 cm⁻¹ region and often overlaps with the O-H stretching vibration.

The key functional groups and their expected vibrational frequencies in the IR spectrum of this compound are summarized in the table below. The presence of the hydroxyl group is confirmed by a broad O-H stretching band, while the aromatic nature of the quinoline system is evidenced by C-H and C=C/C=N stretching vibrations. The C-Cl stretching vibration is typically found in the fingerprint region.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) | Confirms the presence of the hydroxyl group. |

| Protonated Amine | N⁺-H stretch | 2500 - 3200 (broad) | Indicates the formation of the hydrobromide salt. |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Characteristic of the quinoline aromatic system. |

| Aromatic Ring | C=C and C=N stretch | 1500 - 1650 | Skeletal vibrations of the quinoline ring. |

| Phenolic | C-O stretch | 1200 - 1300 | Stretching of the carbon-oxygen bond of the hydroxyl group. |

| Aryl Halide | C-Cl stretch | 700 - 850 | Confirms the presence of the chlorine substituent. |

This table presents expected data based on characteristic group frequencies for related compounds.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules. This technique allows for the unambiguous determination of the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.

The initial step in an SCXRD analysis involves determining the unit cell parameters, crystal system, and space group. While specific experimental data for this compound is not publicly available, related quinoline derivatives frequently crystallize in common crystal systems such as monoclinic or orthorhombic. For example, similar small heterocyclic molecules often adopt centrosymmetric space groups like P2₁/c (monoclinic) or Pnma (orthorhombic), which allow for efficient packing. The determination of the crystal system and space group is crucial as it defines the symmetry operations that govern the arrangement of molecules within the crystal lattice.

SCXRD analysis would precisely define the geometry of the this compound molecule. The quinoline ring system is expected to be essentially planar due to its aromatic nature. The analysis would provide accurate measurements of all bond lengths and angles. The protonation of the quinoline nitrogen would lead to a slight elongation of the C-N bonds within the pyridine (B92270) ring and a change in the internal angles compared to the free base. The bond parameters for the chloro and hydroxyl substituents would also be determined with high precision.

| Parameter | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C=N Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.42 Å |

| C-N-C Angle | ~118° - 122° |

| C-C-Cl Angle | ~119° - 121° |

| C-C-O Angle | ~118° - 120° |

This table presents expected bond parameters based on data from similar halogenated 8-hydroxyquinoline (B1678124) structures.

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. Due to the presence of the hydrobromide salt and the hydroxyl group, hydrogen bonding is expected to be the dominant interaction. The protonated quinolinium nitrogen (N⁺-H) and the hydroxyl group (O-H) will act as hydrogen bond donors, while the bromide anion (Br⁻) and the oxygen atom of the hydroxyl group will serve as acceptors.

Key expected intermolecular interactions include:

N⁺-H···Br⁻ Hydrogen Bonds: Strong charge-assisted hydrogen bonds between the protonated nitrogen of the quinoline ring and the bromide anion.

O-H···Br⁻ Hydrogen Bonds: Hydrogen bonds between the hydroxyl group and the bromide anion.

Halogen Bonding: The chlorine atom on the quinoline ring can participate in halogen bonding (C-Cl···X), where it acts as an electrophilic region (σ-hole) interacting with a nucleophile, such as the bromide anion or the oxygen atom.

These interactions collectively create a robust three-dimensional supramolecular architecture that defines the physicochemical properties of the crystalline solid.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 6-chloroquinolin-8-ol (B1594547) hydrobromide, DFT studies would offer a detailed picture of its fundamental chemical properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 6-chloroquinolin-8-ol hydrobromide is characterized by the distribution of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance, as these frontier orbitals govern the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

In 6-chloroquinolin-8-ol, the presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the quinoline (B57606) ring system significantly influences the energy and localization of these orbitals. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the hydroxyl group, while the LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring and the carbon atom attached to the chlorine. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of 6-Chloroquinolin-8-ol

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 to -5.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The values presented in this table are hypothetical and based on typical DFT calculations for similar quinoline derivatives. They serve to illustrate the expected range for 6-Chloroquinolin-8-ol.

Electrostatic Potential Surface and Charge Distribution Calculations

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For 6-chloroquinolin-8-ol, the MEP surface would highlight regions of negative and positive electrostatic potential.

Vibrational Frequency Analysis and IR/NMR Spectral Simulations

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational modes, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net For this compound, key predicted vibrational frequencies would include the O-H stretching of the hydroxyl group, C-Cl stretching, and various C-C and C-N stretching and bending modes within the quinoline ring.

Similarly, DFT calculations can simulate the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). bhu.ac.in By predicting the chemical shifts of the different protons and carbon atoms in the molecule, these simulations can aid in the interpretation of experimental NMR data and confirm the molecular structure. The calculated chemical shifts are influenced by the local electronic environment of each nucleus.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wuxibiology.com This method is widely used to model the interaction between a small molecule ligand, such as 6-chloroquinolin-8-ol, and a protein target. nih.gov

Prediction of Binding Modes and Interaction Sites (e.g., with protein targets, without discussing specific biological effects)

Molecular docking simulations can predict how this compound might bind within the active site of a protein. nih.gov The quinoline scaffold, with its hydroxyl and chloro substituents, can participate in various types of interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues of the protein. The chlorine atom can also participate in halogen bonding and hydrophobic interactions.

Docking algorithms generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity. wuxibiology.com This allows for the identification of the most probable binding mode and the key interacting residues within the protein's binding pocket. nih.gov

Conformational Analysis and Energy Minimization within Binding Pockets

Once docked into a protein's binding site, the conformational flexibility of 6-chloroquinolin-8-ol becomes important. The molecule can adopt different spatial arrangements of its atoms, and some conformations may be more energetically favorable for binding than others. Computational methods can be used to perform a conformational analysis of the ligand within the binding pocket.

Energy minimization calculations are then employed to refine the geometry of the ligand-protein complex. This process adjusts the positions of the atoms to find the lowest energy conformation, resulting in a more accurate model of the interaction. This analysis helps to understand the energetic landscape of the binding event and the stability of the ligand in its bound state.

Table 2: Potential Intermolecular Interactions of 6-Chloroquinolin-8-ol in a Protein Binding Site

| Interaction Type | Potential Participating Groups on 6-Chloroquinolin-8-ol |

| Hydrogen Bonding | 8-hydroxyl group (donor and acceptor), Quinoline nitrogen (acceptor) |

| Hydrophobic Interactions | Quinoline ring system, Chlorophenyl ring |

| π-π Stacking | Quinoline aromatic rings |

| Halogen Bonding | 6-chloro substituent |

Note: This table lists the types of interactions that 6-Chloroquinolin-8-ol could theoretically form within a protein binding site based on its chemical structure.

Reaction Mechanism Studies and Transition State Analysis

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of quinoline derivatives. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the general mechanistic pathways applicable to the broader quinoline family have been subject to rigorous computational investigation. These studies offer significant insights into the energetic landscapes, intermediate structures, and transition states that govern these chemical transformations.

One of the most fundamental methods for synthesizing the quinoline core is the Friedländer annulation. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the mechanism of this reaction. Research on the Friedländer synthesis, for instance between 2-amino-5-chlorobenzaldehyde (B1272629) and ethyl acetoacetate, has shown that the reaction likely proceeds through an initial aldol (B89426) condensation, followed by a rapid intramolecular cyclization and subsequent dehydration to form the quinoline ring system. researchgate.net Theoretical investigations have demonstrated that the reaction pathway involves aldolization, heterocyclization, and finally, double dehydration, with the catalyst's surface chemistry and porosity significantly influencing reaction rates. researchgate.net

For the functionalization of the quinoline scaffold, such as through C-H bond activation, computational methods are crucial for understanding regioselectivity and catalyst behavior. rsc.org For example, in the rhodium(III)-catalyzed C-8 alkylation of quinoline-N-oxides, DFT calculations have been used to propose a reaction pathway. This pathway involves the formation of a five-membered metallacycle intermediate, followed by alkene coordination, migratory insertion, and finally, protodemetalation to yield the C-8 alkylated product. rsc.org Similarly, the mechanism for nickel-catalyzed C-2 amination of quinoline-N-oxide has been explored computationally, suggesting a process involving a proton-coupled electron transfer and the formation of a Ni(III) alkyl amido complex that undergoes reductive C-N elimination. rsc.org

These computational approaches typically involve:

Geometry Optimization: Calculating the lowest energy structures for reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state correctly connects the reactant and product states.

Solvation Models: To account for the effect of the solvent on the reaction energetics.

By analyzing the computed energies of transition states and intermediates, researchers can determine the rate-limiting step of a reaction and predict how modifying substituents on the quinoline ring might influence the reaction outcome. These theoretical models are invaluable for optimizing reaction conditions and designing novel synthetic routes for compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Quinoline Derivatives (focused on structural parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern medicinal chemistry, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. For quinoline derivatives, QSAR provides a theoretical framework to understand how specific structural, physicochemical, and electronic properties influence their therapeutic potential. These models establish a mathematical correlation between a set of calculated molecular descriptors and observed biological activity.

The development of a QSAR model for quinoline derivatives typically involves the calculation of a wide array of molecular descriptors which can be broadly categorized. researchgate.nettrdizin.gov.tr

Key Categories of Structural and Physicochemical Descriptors in Quinoline QSAR:

| Descriptor Category | Description | Examples |

| Constitutional | Describe the basic molecular composition and connectivity, independent of geometry. | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors. |

| Topological | Numerical representations of molecular topology, capturing branching and shape. | Wiener Index, Kier & Hall Connectivity Indices, Balaban Index. |

| Geometrical | Describe the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |

| Electrostatic | Relate to the distribution of charge within the molecule. | Dipole Moment, Partial Charges on Atoms, Electrostatic Potential. |

| Quantum-Chemical | Derived from quantum mechanical calculations (e.g., DFT), providing electronic properties. trdizin.gov.tr | HOMO/LUMO Energies, Electron Affinity, Ionization Potential, Electronegativity, Hardness/Softness. trdizin.gov.tr |

| Hydrophobic | Describe the molecule's lipophilicity, crucial for membrane permeability. | LogP (Octanol-Water Partition Coefficient). |

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for quinoline derivatives. nih.gov These methods align a series of compounds and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The resulting contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. nih.gov For instance, a 3D-QSAR study on ring-substituted quinolines with anti-tuberculosis activity revealed specific features that could be incorporated into the quinoline framework to enhance potency. nih.gov

Recent QSAR studies on large databases of quinoline derivatives have successfully built robust models for predicting antimalarial activity. mdpi.com These models, validated experimentally, have demonstrated high predictive capacity and have been used to guide the synthesis of new compounds with improved activity. mdpi.com The statistical robustness of these models is confirmed through various validation techniques. nih.gov

Statistical Validation Parameters in QSAR Models:

| Parameter | Description | Significance |

| R² (Coefficient of Determination) | Represents the proportion of variance in the biological activity that is predictable from the descriptors. | A value close to 1 indicates a good fit of the model to the training data. nih.gov |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using leave-one-out (LOO) or leave-many-out (LMO) cross-validation. | A Q² value greater than 0.5 is generally considered indicative of good predictability. nih.gov |

| F-statistic | A statistical test used in regression to assess the overall significance of the model. | A high F-value indicates a statistically significant relationship between descriptors and activity. nih.gov |

| s (Standard Error of Estimate) | Measures the average deviation of the predicted values from the observed values. | A lower value indicates a more accurate model. nih.gov |

Coordination Chemistry and Metal Complexation of 6 Chloroquinolin 8 Ol

Chelation Behavior of the 8-Hydroxyquinoline (B1678124) Moiety

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in coordination chemistry due to its ability to form stable chelate rings with metal ions. mdpi.com This chelating capability is the primary driver of the bioactivities associated with 8-HQ and its derivatives. nih.gov

Role of the Phenolic Hydroxyl and Quinoline (B57606) Nitrogen in Metal Ion Sequestration

The key to the chelating ability of 8-hydroxyquinoline and its derivatives, including 6-chloroquinolin-8-ol (B1594547), lies in the spatial arrangement of the phenolic hydroxyl group (-OH) at the 8-position and the nitrogen atom within the quinoline ring. mdpi.comscispace.com The proximity of these two groups allows them to act in concert to bind a single metal ion, a process known as chelation.

The phenolic hydroxyl group can be deprotonated, allowing the oxygen atom to form a coordinate bond with the metal ion. jchemlett.com Simultaneously, the nitrogen atom of the quinoline ring donates its lone pair of electrons to the same metal ion. scispace.comscirp.org This dual binding creates a stable five-membered ring structure that includes the metal atom, the oxygen atom, the nitrogen atom, and two carbon atoms of the quinoline ring. researchgate.net This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. Among the various isomers of monohydroxyquinolines, only the 8-hydroxy isomer is capable of this chelation with divalent metal ions. nih.gov

Coordination Modes and Ligand Denticity

8-Hydroxyquinoline and its derivatives, such as 6-chloroquinolin-8-ol, typically function as bidentate ligands. byjus.com This means they bind to a central metal ion through two donor atoms—the oxygen of the hydroxyl group and the nitrogen of the quinoline ring. scirp.orglibretexts.org This bidentate coordination is the most common mode of binding, leading to the formation of stable chelate complexes. mdpi.combyjus.com

In this bidentate mode, the ligand is considered to have a denticity of two. libretexts.org The formation of a five or six-membered chelate ring with the metal ion is a key feature of this coordination. byjus.com While other coordination modes are theoretically possible, the bidentate chelation of the 8-hydroxyquinoline moiety is the most prevalent and well-characterized.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 6-chloroquinolin-8-ol generally follows established methods in coordination chemistry. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metal Ions (e.g., Zn(II))

Complexes of 8-hydroxyquinoline derivatives with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) are commonly synthesized by reacting a metal salt with the ligand in a suitable solvent like ethanol (B145695) or methanol. jchemlett.com The stoichiometry of the reaction is typically controlled to achieve the desired metal-to-ligand ratio in the final complex.

For instance, complexes of Co(II), Ni(II), and Cu(II) with 8-hydroxyquinoline have been synthesized and characterized. scirp.org Spectroscopic data suggests that in many of these complexes, the metal ion is coordinated to two 8-hydroxyquinoline ligands, often resulting in an octahedral or square planar geometry. scirp.org The formation of complexes with Zn(II) is also well-documented, with applications in areas like fluorescent sensing. scispace.com

Structural characterization of these complexes often involves techniques such as:

Elemental Analysis: To determine the empirical formula and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation in solution. researchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. researchgate.net

Complexes with Lanthanide and Other Metal Ions

The chelating ability of 8-hydroxyquinoline derivatives extends to lanthanide ions as well. researchgate.net The synthesis of lanthanide complexes often involves similar procedures to those used for transition metals. Research has demonstrated the synthesis and characterization of complexes of lanthanides such as La(III), Ce(III), Nd(III), Sm(III), and Gd(III) with polymers containing the 8-hydroxyquinoline moiety. researchgate.net

More specifically, lanthanide(III) complexes with derivatives of 8-hydroxyquinoline have been synthesized and characterized, showing promising biological activity. nih.gov For example, complexes of Gd(III), Yb(III), Lu(III), Eu(III), Tb(III), and Ho(III) with a modified 8-hydroxyquinoline ligand have been reported. nih.gov These studies highlight the versatility of the 8-hydroxyquinoline framework in coordinating with a wide range of metal ions beyond the common transition metals.

Spectroscopic Properties of Coordination Compounds

The formation of coordination compounds with 6-chloroquinolin-8-ol leads to distinct spectroscopic properties that can be used for their characterization and to understand their electronic structure.

Upon chelation with a metal ion, the weak fluorescence of 8-hydroxyquinoline and its derivatives is often greatly enhanced. scispace.com This is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. scispace.com The color of the complexes is a result of the absorption of light in the visible region, which excites electrons from lower energy d-orbitals to higher energy d-orbitals. youtube.comhawaii.edu The specific color depends on the metal ion, its oxidation state, and the nature of the ligands. youtube.com

Table of Spectroscopic Data for 8-Hydroxyquinoline Metal Complexes

| Metal Ion | Coordination Complex | Spectroscopic Technique | Key Observations |

| Co(II) | [Co(8-HQ)₂(H₂O)₂] | UV-Vis | Absorption bands indicating octahedral geometry. scirp.org |

| Ni(II) | [Ni(8-HQ)₂(H₂O)₂] | UV-Vis | Absorption bands consistent with octahedral geometry. scirp.org |

| Cu(II) | [Cu(8-HQ)₂] | UV-Vis | Absorption band suggesting a square-planar geometry. scirp.org |

| Zn(II) | Zn(II)-8-hydroxyquinoline-5-sulphonic acid | Fluorimetry | Enhanced fluorescence upon complexation. dntb.gov.ua |

| Al(III) | Al(III)-quinolinolate complexes | Fluorimetry | Blue fluorescence emission. dntb.gov.ua |

Note: 8-HQ refers to 8-hydroxyquinoline.

The infrared spectra of these complexes show characteristic shifts in the vibrational frequencies of the ligand upon coordination. For example, the disappearance of the broad -OH band and shifts in the C-O and C=N stretching frequencies are indicative of the coordination of the phenolic oxygen and quinoline nitrogen to the metal ion. jchemlett.com UV-Vis spectra of the complexes typically show bands that are shifted compared to the free ligand, reflecting the changes in the electronic structure upon coordination. researchgate.net

UV-Visible Absorption Characteristics of Metal Chelates

Specific, experimentally determined UV-Visible absorption data for metal chelates of 6-Chloroquinolin-8-ol are not extensively available in the surveyed scientific literature.

For context, the electronic absorption spectra of 8-hydroxyquinoline and its derivatives typically display characteristic bands in the ultraviolet region arising from π → π* and n → π* transitions within the aromatic quinoline ring system. researchgate.netresearchgate.net Upon complexation with a metal ion, shifts in the position (wavelength) and intensity (molar absorptivity) of these bands are expected. researchgate.net The formation of the coordinate bond between the ligand and a transition metal can also give rise to new absorption bands in the visible region of the spectrum, which are generally assigned to d-d electronic transitions or ligand-to-metal charge-transfer (LMCT) bands. libretexts.org The precise characteristics of these spectral changes, including the wavelength of maximum absorbance (λmax) and molar absorptivity (ε), are unique to each specific metal-ligand system and require empirical measurement.

Luminescence and Fluorescence Behavior of Metal-Ligand Systems

Detailed research findings on the luminescence and fluorescence properties of metal complexes formed specifically with 6-Chloroquinolin-8-ol are not readily found in published studies.

Many metal complexes based on the 8-hydroxyquinoline framework are known for their luminescent properties, which are foundational to their use in applications like organic light-emitting diodes (OLEDs). epa.gov Typically, the fluorescence of these complexes is intense and originates from the ligand itself. uci.edu The chelation to a metal ion, particularly diamagnetic ions such as Al(III), Ga(III), or Zn(II), often enhances fluorescence intensity. nih.gov This phenomenon is attributed to the increased structural rigidity of the ligand upon complexation, which reduces non-radiative decay pathways. Conversely, complexation with heavy metal ions or paramagnetic transition metals can lead to quenching of fluorescence. uci.edu The specific emission wavelengths, quantum yields, and fluorescence lifetimes of 6-chloroquinolin-8-ol metal complexes have not been characterized.

Thermodynamic Stability and Formation Constants of Metal Complexes

Quantitative data regarding the thermodynamic stability and formation constants for metal complexes of 6-Chloroquinolin-8-ol are not available in the reviewed literature. Consequently, a data table of these values cannot be compiled.

The stability of a metal complex in solution is described by its formation constant (K_f) or stability constant (β), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands. wikipedia.org The bidentate nature of 6-chloroquinolin-8-ol allows it to form a chelate ring with metal ions, a structural feature that typically confers significant thermodynamic stability to the resulting complex, an observation known as the chelate effect. libretexts.org The magnitude of the formation constant is influenced by several factors, including the charge density and size of the metal ion, as well as the basicity of the ligand's donor atoms. wikipedia.orgutexas.edu While methods like potentiometric titration are commonly used to determine these constants for related compounds, such analyses for 6-chloroquinolin-8-ol are not reported.

Influence of Halogenation on Coordination Properties

The presence of the chlorine atom at the 6-position on the quinoline ring modifies the electronic properties of the ligand, which in turn influences its coordination behavior. The primary mechanism of this influence is the alteration of the basicity of the nitrogen and oxygen donor atoms.

The chlorine atom exerts two main electronic effects:

Inductive Effect (-I): Being highly electronegative, chlorine withdraws electron density from the aromatic ring system through the sigma bond framework. This effect tends to decrease the electron density at the donor atoms, thereby lowering their basicity and their affinity for metal ions.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be donated into the π-system of the ring. This effect would increase electron density on the ring and potentially enhance basicity.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for 6-Chloroquinolin-8-ol (B1594547) Hydrobromide

6-Chloroquinolin-8-ol is a synthetic organic compound belonging to the halogenated 8-hydroxyquinoline (B1678124) family. Its structure features a quinoline (B57606) bicyclic system with a hydroxyl (-OH) group at position eight and a chlorine (-Cl) atom at position six. ontosight.ai The hydrobromide salt is formed through the reaction of the basic quinoline nitrogen with hydrobromic acid.

The synthesis of the core 6-chloroquinolin-8-ol scaffold can be approached through established methods, often involving substituted aminophenols as key precursors. While direct halogenation of 8-hydroxyquinoline is a possible route, it can be challenging to control and may result in a mixture of products, including di-halogenated derivatives. Therefore, more regioselective synthetic strategies are often preferred to ensure the precise placement of the chlorine atom at the C-6 position.

Advancements in synthetic organic chemistry are constantly providing more efficient and sustainable methods applicable to the synthesis of such derivatives. These include the development of novel catalytic systems and reaction conditions that offer higher yields, greater purity, and reduced environmental impact compared to traditional methods.

Characterization of 6-Chloroquinolin-8-ol hydrobromide would typically involve a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the precise connectivity of atoms in the molecule. Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-Cl vibrations. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Emerging Trends in Quinoline Derivative Research

The quinoline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of natural and synthetic compounds with significant biological activities. researchgate.net Research into quinoline derivatives is dynamic, with several key trends shaping the future of the field.

Green Synthesis: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of greener solvents, renewable starting materials, and energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis to produce quinoline derivatives. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs are gaining popularity for the synthesis of complex quinoline derivatives in a single step from multiple starting materials. nih.gov These reactions are highly efficient, atom-economical, and allow for the rapid generation of diverse molecular libraries for biological screening. nih.gov

Hybrid Molecules: A prominent trend involves the synthesis of hybrid molecules that incorporate the quinoline scaffold with other pharmacologically active heterocyclic rings. nih.govrsc.org This molecular hybridization aims to create novel compounds with synergistic or enhanced biological activities.

Broadening Biological Investigation: While quinolines are historically known for their antimalarial properties, current research is exploring a much wider range of therapeutic applications. researchgate.net These include anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. researchgate.netrsc.orgmdpi.comnih.gov

Computational Design: The use of computational tools and theoretical chemistry, such as Density Functional Theory (DFT) calculations, is becoming increasingly important in the rational design of new quinoline derivatives with tailored properties. nih.gov This approach allows for the prediction of molecular structures, properties, and potential biological activity before undertaking extensive synthetic work. nih.gov

Gaps in Current Knowledge and Prospective Methodological Innovations

Despite the extensive research on quinoline derivatives, there remain gaps in our understanding and opportunities for methodological innovation.

Specific Compound Characterization: While general synthetic routes are known, detailed studies on the specific biological profile and mechanistic action of many individual derivatives, including this compound, are often limited in publicly accessible literature.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to better understand how different substituents on the quinoline ring influence biological activity and selectivity. This knowledge is crucial for designing more potent and less toxic therapeutic agents.

Antiviral Research: Given the promising antiviral activity of some 8-hydroxyquinoline derivatives, more focused research is required to explore their potential against a wider range of viruses and to elucidate their mechanisms of action. mdpi.com

Methodological Innovations: Future research will likely focus on the development of even more sophisticated synthetic methodologies. This could include the use of flow chemistry for safer and more scalable production, as well as the application of artificial intelligence and machine learning to predict the outcomes of reactions and design novel synthetic pathways. The continued development of novel MCRs and catalytic systems will also be crucial for accessing new chemical space. nih.gov Furthermore, the design of derivatives with enhanced water solubility and bioavailability remains a key challenge to be addressed. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Chloroquinolin-8-ol hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The hydrobromide salt can be synthesized via acid-mediated cyclization or halogenation of precursor quinoline derivatives. For example, adapting protocols for analogous compounds, refluxing 8-hydroxyquinoline derivatives with hydrobromic acid (HBr) under controlled temperature (e.g., 110–120°C) for 24 hours yields the hydrobromide salt . Key variables include stoichiometric HBr concentration, solvent selection (e.g., aqueous or ethanol systems), and inert atmosphere to prevent oxidation . Yield optimization requires monitoring pH and intermediate purification via recrystallization.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques : H/C NMR to confirm substitution patterns and hydrogen bonding (e.g., OH and NH protons in DMSO-d6) .

- Chromatography : HPLC with UV detection (λ ~270–300 nm, typical for quinoline derivatives) to assess purity (>95%) .

- Elemental Analysis : Verify stoichiometry (CHClNO·HBr) via combustion analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste for incineration or licensed chemical disposal .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the quinoline ring affect the hydrobromide salt’s reactivity in coordination chemistry?

- Methodological Answer : Substituent effects can be studied via:

- Electrochemical Analysis : Cyclic voltammetry (CV) to compare redox potentials. For example, 5-chloroquinolin-8-ol derivatives show distinct redox behavior in phthalocyanine complexes, where Cl substituents stabilize metal-centered redox processes .

- Computational Modeling : DFT calculations to map electron density distribution and predict ligand-metal binding affinities .

Q. What analytical challenges arise when differentiating this compound from its structural analogs (e.g., Clioquinol) in biological assays?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) to distinguish hydrobromide salts from iodinated analogs (e.g., Clioquinol, 5-chloro-7-iodo-8-hydroxyquinoline) based on mass-to-charge ratios .

- Bioactivity Profiling : Compare antimicrobial or chelation activity in vitro; hydrobromide salts may exhibit altered solubility and metal-binding kinetics versus halogenated analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables across studies (e.g., cell lines, dosage, exposure time). For instance, neurotoxic effects observed in rodent models may depend on scopolamine co-administration protocols .

- Dose-Response Studies : Replicate assays under standardized conditions (e.g., ISO 10993 for cytotoxicity) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.